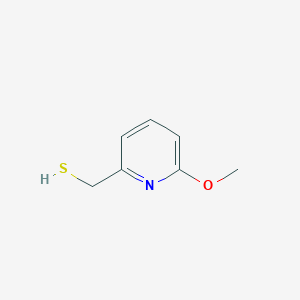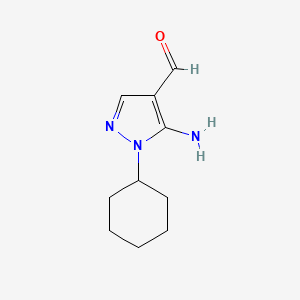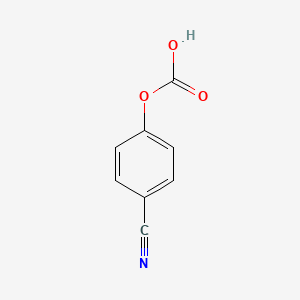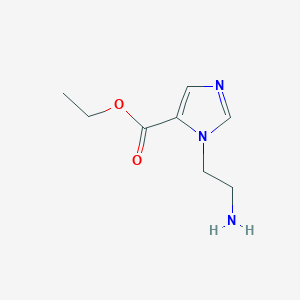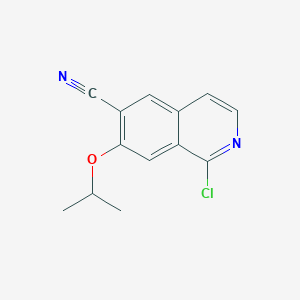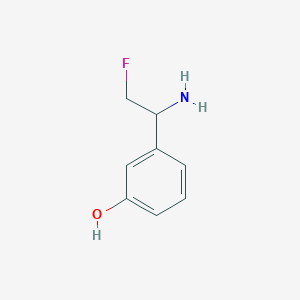
3-(1-Amino-2-fluoroethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Amino-2-fluoroethyl)phenol is an organic compound with the molecular formula C8H10FNO This compound is characterized by the presence of a phenol group substituted with an amino and a fluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-fluoroethyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of a fluorinated ethylamine with a phenol derivative under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic attack on the aromatic ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Amino-2-fluoroethyl)phenol undergoes various chemical reactions, including:
Reduction: Quinones derived from the oxidation of phenols can be reduced back to hydroquinones using reducing agents.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Formaldehyde (HCHO), secondary amines
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: β-Amino-carbonyl compounds
Applications De Recherche Scientifique
3-(1-Amino-2-fluoroethyl)phenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(1-Amino-2-fluoroethyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can act as an antioxidant by scavenging free radicals and chelating metal ions . The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing cellular signaling pathways and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminophenol: Similar structure but lacks the fluoroethyl group.
4-Aminophenol: Similar structure but with the amino group in a different position.
3-Fluoroaniline: Contains a fluorine atom but lacks the phenol group.
Uniqueness
3-(1-Amino-2-fluoroethyl)phenol is unique due to the presence of both an amino and a fluoroethyl group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H10FNO |
|---|---|
Poids moléculaire |
155.17 g/mol |
Nom IUPAC |
3-(1-amino-2-fluoroethyl)phenol |
InChI |
InChI=1S/C8H10FNO/c9-5-8(10)6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2 |
Clé InChI |
QUQHMKDUEQPGOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)C(CF)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[(2-bromophenyl)methyl]amino}ethyl)acetamide](/img/structure/B13076017.png)
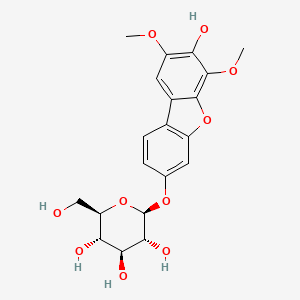
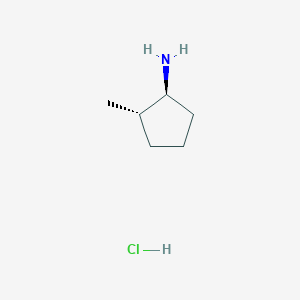
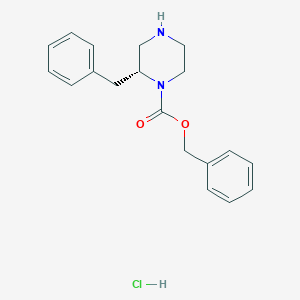
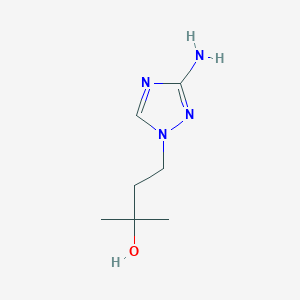
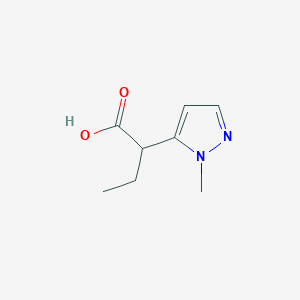

![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B13076058.png)
![2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13076072.png)
